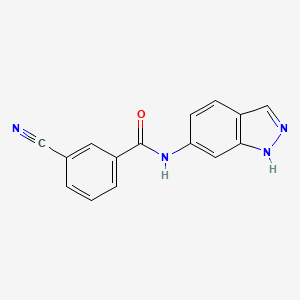

3-cyano-N-(1H-indazol-6-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-N-(1H-indazol-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O/c16-8-10-2-1-3-11(6-10)15(20)18-13-5-4-12-9-17-19-14(12)7-13/h1-7,9H,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFSQXIWCGLALE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)C=NN3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design, Computational Chemistry, and Mechanistic Insights

Theoretical Frameworks for Understanding Ligand-Target Interactions

The study of how a ligand, such as 3-cyano-N-(1H-indazol-6-yl)benzamide, interacts with its biological target is governed by fundamental theoretical frameworks. These approaches aim to model and predict the binding affinity and the nature of the non-covalent interactions that stabilize the ligand-receptor complex. nih.govnih.gov

Key theoretical methods include:

Molecular Mechanics (MM): This approach uses classical physics to model molecules as a collection of atoms held together by bonds. nih.gov The energy of the system is calculated using a force field, which is a set of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). MM is computationally efficient, making it suitable for large systems and for running molecular dynamics simulations over long timescales. rowansci.com

Quantum Mechanics (QM): QM methods provide a more accurate description of molecular systems by considering the electronic structure explicitly. frontiersin.orgrroij.com Methods like Density Functional Theory (DFT) can elucidate electronic properties, polarization effects, and reaction mechanisms that are inaccessible to MM force fields. nih.gov Due to their high computational cost, QM calculations are often used for smaller systems or for specific parts of a larger system, such as the binding site, in what are known as hybrid QM/MM methods. nih.govfrontiersin.org

Empirical Scoring Functions: Used extensively in molecular docking, these functions rapidly estimate the binding affinity between a ligand and a protein. They are derived from experimental data and combine various terms that account for interactions like hydrogen bonds, hydrophobic effects, and electrostatic interactions.

Molecular Docking and Dynamics Simulations of this compound with Predicted Biological Receptors

Given that the indazole scaffold is a core component of numerous kinase inhibitors, it is plausible to predict that this compound may target protein kinases. nih.govnih.gov For instance, related N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a crucial regulator of cell mitosis. nih.gov Therefore, kinases like PLK4, Aurora kinases, and c-KIT represent logical predicted biological receptors for computational studies. nih.govnih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. scispace.com This is followed by molecular dynamics (MD) simulations, which simulate the physical movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the flexibility of the ligand. tandfonline.comrsc.org

A hypothetical docking study of this compound into the ATP-binding site of a kinase like PLK4 would reveal its binding mode. The analysis would focus on identifying key intermolecular interactions.

Based on its structure, the following interactions are predicted:

Hydrogen Bonds: The indazole ring contains N-H groups that can act as hydrogen bond donors, while the nitrogen of the cyano group and the oxygen of the amide carbonyl are potential hydrogen bond acceptors. These are critical for anchoring the ligand in the binding pocket, often interacting with the hinge region of kinases. nih.gov

π-π Stacking: The aromatic benzonitrile (B105546) and indazole rings can engage in π-π stacking or T-shaped interactions with aromatic residues in the active site, such as phenylalanine or tyrosine. mdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound

| Predicted Receptor | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| Polo-like kinase 4 (PLK4) | -9.8 | Leu89, Glu140, Cys151 | Hydrogen Bond (Hinge), Hydrophobic |

| Aurora Kinase A | -9.2 | Ala213, Leu263, Tyr212 | Hydrogen Bond (Hinge), π-π Stacking |

| c-KIT | -8.7 | Cys673, Val692, Phe811 | Hydrogen Bond, Hydrophobic |

The this compound molecule possesses several rotatable bonds, primarily the amide bond and the bond connecting the benzamide (B126) ring to the indazole nitrogen. This flexibility allows the molecule to adopt various conformations. rroij.com MD simulations are essential for exploring this conformational landscape and assessing how the ligand's shape might adapt upon binding to a receptor. tandfonline.com

Analysis of MD trajectories would reveal the root-mean-square deviation (RMSD) of the ligand, indicating its stability within the binding site. Higher flexibility in certain regions of the molecule might be crucial for its ability to fit into the binding pocket, while a stable core conformation is often necessary for maintaining key interactions. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are performed to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound, a 3D-QSAR study would be invaluable for designing analogues with improved potency. This involves methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comnih.gov

The process would involve:

Creating a Dataset: Synthesizing a library of analogues by modifying specific positions on the benzamide and indazole rings.

Biological Testing: Measuring the inhibitory activity (e.g., IC₅₀) of each analogue against a chosen target kinase.

Model Generation: Aligning the molecules and calculating steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA). A statistical model is then built to relate these fields to the observed biological activity. A good model is indicated by high cross-validated correlation coefficient (Q²) and non-cross-validated correlation coefficient (R² ncv) values. mdpi.comnih.gov

The resulting 3D contour maps highlight regions where modifications would be beneficial or detrimental to activity. For example, a map might show that adding a bulky, electropositive group at a specific position on the benzamide ring could enhance binding. nih.gov

Table 2: Illustrative Data for a QSAR Study of this compound Analogues

| Compound | R1 (Benzamide Ring) | R2 (Indazole Ring) | Hypothetical IC₅₀ (nM) |

|---|---|---|---|

| Parent | 3-cyano | H | 50 |

| Analogue 1 | 3-chloro | H | 120 |

| Analogue 2 | 4-fluoro | H | 45 |

| Analogue 3 | 3-cyano | 3-methyl | 75 |

| Analogue 4 | 4-methoxy | H | 200 |

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly DFT, provide deep insights into the electronic properties that govern molecular interactions and reactivity. rowansci.comrroij.com For this compound, DFT can be used to calculate a range of molecular descriptors. tandfonline.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. It would highlight electron-rich regions (negative potential), such as the nitrogen of the cyano group and the carbonyl oxygen, which are likely to act as hydrogen bond acceptors. Electron-deficient regions (positive potential), like the N-H protons of the amide and indazole, are potential hydrogen bond donors.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Table 3: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability and reactivity |

| Dipole Moment | ~4.5 Debye | Measures overall polarity of the molecule |

Pharmacophore Modeling and Virtual Screening Applications for Novel Scaffolds

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a ligand to interact with a specific target. nih.gov Based on the structure of this compound and its likely binding mode in a kinase, a pharmacophore model can be constructed.

This model would likely consist of:

One or two hydrogen bond donors (from the indazole and amide N-H groups).

Two or three hydrogen bond acceptors (from the cyano nitrogen and amide oxygen).

Two aromatic/hydrophobic centers (the benzonitrile and indazole rings).

This pharmacophore hypothesis can then be used as a 3D query to perform virtual screening on large chemical databases. acs.orgbenthamdirect.commdpi.com This process filters millions of compounds to identify those that match the pharmacophore, effectively searching for structurally diverse molecules that could potentially bind to the same target. This approach is a powerful tool for scaffold hopping and discovering novel classes of inhibitors. mdpi.com

Biological Activity and Molecular Target Identification Preclinical Research Focus

Antimicrobial and Antifungal Activity Assessment

Should preclinical data for 3-cyano-N-(1H-indazol-6-yl)benzamide become publicly available in the future, a detailed article can be generated. At present, the scientific community awaits disclosure of any research that may have been conducted on this specific chemical entity.

Structure Activity Relationship Sar Elucidation of 3 Cyano N 1h Indazol 6 Yl Benzamide Derivatives

Impact of Substitutions on the Benzamide (B126) Moiety (e.g., Cyano Group Positioning, Electron-withdrawing Effects)

The cyano (-CN) group is a key feature of the parent compound. As a potent electron-withdrawing group and a hydrogen bond acceptor, it can contribute significantly to the binding energy. nih.gov In the development of various inhibitors, the inclusion of a nitrile group has been shown to enhance potency. For instance, in a series of 1-N-substituted indazole derivatives, an ortho-cyano group on the benzyl (B1604629) ring led to superior inhibitory activity compared to meta or para positioning, highlighting the importance of the substituent's location. nih.gov While this example pertains to a substituent on the indazole nitrogen, it underscores the general principle that the positioning of such groups is critical.

For inhibitors targeting enzymes like PARP, the benzamide moiety mimics the nicotinamide (B372718) portion of the NAD+ cofactor. google.comnih.gov SAR studies on related indazole-3-carboxamides, which feature a reversed amide linker, have shown that the aryl group (Ar in -CO-NH-Ar) profoundly impacts activity. Potent inhibition of calcium-release activated calcium (CRAC) channels was observed when the Ar moiety was a 2,6-difluorophenyl or a 3-fluoro-4-pyridyl group. nih.govbidmc.org This suggests that electron-withdrawing substituents on the benzamide ring are generally favorable for activity.

The following table, derived from SAR studies of analogous indazole-3-carboxamide CRAC channel blockers, illustrates the effect of substitutions on the terminal aryl ring, which corresponds to the benzamide moiety in the title compound's scaffold.

| Compound Analogue | Aryl Moiety (Substitution Pattern) | Relative Potency/Activity | Reference |

|---|---|---|---|

| 12a | 2,6-Difluorophenyl | High (IC50 = 1.51 µM) | nih.gov |

| 12d | 3-Fluoro-4-pyridyl | High (IC50 = 0.67 µM) | nih.gov |

| 12g | 3,5-Difluoro-4-pyridyl | Weak | nih.gov |

Influence of Modifications to the Indazole Nitrogen Atom (N1- vs. N2-substitution)

The choice between N1 and N2 substitution is a critical design element. Both isomers have been successfully developed into potent inhibitors. For example, a series of 2-phenyl-2H-indazole-7-carboxamides, which are N2-substituted, were developed as highly potent PARP inhibitors. nih.gov The clinical candidate MK-4827 emerged from this series, demonstrating that N2-substitution can lead to compounds with excellent enzymatic and cellular activity. nih.gov

Conversely, many other potent indazole-based inhibitors are N1-substituted. Synthetic protocols often yield a mixture of N1 and N2 isomers, which can be separated and characterized to evaluate their distinct biological profiles. nih.gov The ratio of N1 to N2 products is highly dependent on the reaction conditions, including the base, solvent, and electrophile used. nih.gov The specific biological target often has a clear preference for one regioisomer over the other, which can only be determined through empirical testing.

Role of the Indazole Ring Position (e.g., 6-yl linkage) on Biological Potency

The point of attachment between the indazole core and the benzamide linker is a fundamental determinant of biological activity. The title compound features a linkage at the 6-position of the indazole ring. SAR studies on related scaffolds have shown that this position is often critical.

In the development of Mps1 kinase inhibitors, optimization of substituents at both the 3- and 6-positions of the indazole core was crucial for achieving high potency. acs.org For indazole-based PARP inhibitors, a wide variety of structures have been explored, with the amide substituent attached at different positions of the indazole ring. google.comgoogleapis.com

The regiochemistry of the amide linker itself is also paramount. Studies on indazole-3-carboxamides revealed that these compounds were potent CRAC channel blockers, whereas their corresponding "reverse amide" isomers were inactive. nih.govbidmc.orgresearchgate.net This highlights that the specific orientation of the carbonyl and N-H groups of the amide bond relative to the indazole ring is essential for activity. While this refers to the C3 position, it establishes the principle that the linkage vector is a key SAR parameter. The selection of the 6-yl linkage in many inhibitor designs suggests it provides an optimal vector for positioning the benzamide moiety in the target's binding site.

The table below summarizes the importance of the linker regiochemistry in indazole-based CRAC channel inhibitors.

| Compound Series | Linker Type | Position on Indazole | Activity | Reference |

|---|---|---|---|---|

| Indazole-3-carboxamides (e.g., 12d) | -CO-NH-Ar | 3-yl | Active (sub-µM IC50) | nih.govbidmc.org |

| Reverse Amide Isomers (e.g., 9c) | -NH-CO-Ar | 3-yl | Inactive | nih.govbidmc.org |

Conformational Analysis and SAR Implications

The three-dimensional conformation of 3-cyano-N-(1H-indazol-6-yl)benzamide is integral to its biological function. The molecule's preferred shape in solution and within a protein binding site determines the effectiveness of its interactions. Key conformational features include the planarity of the aromatic rings and the rotational freedom around the amide bond and the C6-N bond.

The amide bond (-CO-NH-) is known to have a high degree of double-bond character due to resonance, which restricts rotation and enforces a largely planar conformation. imperial.ac.uk This planarity helps to properly orient the indazole and benzamide rings relative to each other. Theoretical and experimental studies on related N-acyl derivatives show that methylation of the amide nitrogen can significantly alter the preferred dihedral angle, shifting the conformation from antiperiplanar to synperiplanar, which can have profound effects on biological activity. nih.gov

Rational Design Principles Derived from SAR Studies for Lead Optimization

The collective SAR data provides a roadmap for the rational design and optimization of new analogues based on the this compound scaffold. The goal of lead optimization is to enhance potency and selectivity while improving drug-like properties such as solubility, metabolic stability, and oral bioavailability. acs.orgnih.gov

Key principles derived from SAR studies include:

Targeting Specific Interactions: The cyano group on the benzamide ring should be considered a key interaction point. Its position can be fine-tuned (e.g., exploring 2-cyano or 4-cyano isomers) to maximize hydrogen bonding or other favorable interactions within the target's active site.

Modulating Physicochemical Properties: Substituents on both the benzamide and indazole rings can be varied to modulate lipophilicity and solubility. For instance, introducing polar groups can improve solubility, while addressing sites of metabolic vulnerability (e.g., by adding fluorine atoms) can improve pharmacokinetic profiles. nih.gov

Structure-Based Design: When a crystal structure of the target protein is available, it can be used to guide the design of new analogues. This allows for the precise placement of functional groups to form specific interactions with amino acid residues in the binding pocket, leading to more potent and selective inhibitors. acs.org

Scaffold Hopping and Isomer Exploration: If the initial scaffold shows promise but has liabilities, "scaffold hopping" to related heterocyclic cores (e.g., benzimidazoles, indoles) can be explored. nih.gov Systematically synthesizing and testing different regioisomers (e.g., N1- vs. N2-alkylation, 5-yl vs. 6-yl vs. 7-yl linkage) is crucial to identify the optimal arrangement for a given biological target.

Preclinical Pharmacological Evaluation in Relevant Model Systems

In Vitro Cellular Assays for Biological Efficacy and Selectivity

Belinostat's primary mechanism of action is the inhibition of HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. Cell-based assays have confirmed its potent engagement with its intended molecular targets.

As a hydroxamate-type inhibitor, Belinostat (B1667918) effectively inhibits the enzymatic activity of histone deacetylases at nanomolar concentrations. bpsbioscience.com In HeLa cell extracts, Belinostat demonstrates potent inhibition of HDAC activity with a half-maximal inhibitory concentration (IC50) of 27 nM. bpsbioscience.com This target engagement leads to a downstream increase in the acetylation of histone proteins, such as H3 and H4, a key indicator of HDAC inhibition. bpsbioscience.com

The compound's efficacy has been evaluated across numerous cancer cell lines, where it inhibits cell proliferation in a dose-dependent manner. The IC50 values for growth inhibition typically fall within the micromolar range, varying by cell type. For instance, in urothelial carcinoma cell lines, IC50 values range from 1.0 µM to 10.0 µM, while in prostate cancer cell lines, the range is 0.5 to 2.5 µM. bpsbioscience.com A study specifically on the MCF-7 breast cancer cell line determined an IC50 of 5 µM. fda.gov

Table 1: In Vitro Inhibitory Concentrations (IC50) of Belinostat in Various Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 Value | Source |

|---|---|---|---|---|

| HeLa (cell extract) | Cervical Cancer | HDAC Activity | 27 nM | bpsbioscience.com |

| 5637 | Urothelial Carcinoma | Proliferation | 1.0 µM | bpsbioscience.com |

| T24 | Urothelial Carcinoma | Proliferation | 3.5 µM | bpsbioscience.com |

| J82 | Urothelial Carcinoma | Proliferation | 6.0 µM | bpsbioscience.com |

| RT4 | Urothelial Carcinoma | Proliferation | 10.0 µM | bpsbioscience.com |

| Various | Prostate Cancer | Proliferation | 0.5 - 2.5 µM | bpsbioscience.com |

| MCF-7 | Breast Cancer | Proliferation | 5 µM | fda.gov |

The inhibition of HDACs by Belinostat triggers a cascade of downstream cellular events, primarily leading to cell cycle arrest and apoptosis in transformed cells. researchgate.netnih.gov Mechanistic studies have elucidated several key pathways involved in its anticancer effects.

A common finding is the induction of the cyclin-dependent kinase inhibitor p21Cip1/Waf1, a critical regulator of cell cycle progression. researchgate.net In pancreatic cancer cell lines, treatment with Belinostat led to increased expression of p21. researchgate.net In bladder cancer models, immunohistochemistry of tumors from treated mice also showed higher expression of p21WAF1. bpsbioscience.com

Furthermore, Belinostat has been shown to affect pathways crucial for cancer stem cell (CSC) maintenance. In MCF-7 breast cancer stem cells (identified by CD44+/CD24- markers), Belinostat treatment significantly suppressed the expression of key self-renewal genes, including SOX-2 and OCT-4. fda.gov This suggests a mechanism for reducing the CSC population, which is often responsible for tumor recurrence. fda.gov

In KRAS-mutant non-small cell lung cancer cells, Belinostat was found to induce metabolic reprogramming. mdpi.com It significantly altered metabolites involved in redox homeostasis, including those in the tricarboxylic acid (TCA) cycle and glutathione (B108866) metabolism. mdpi.com The study also revealed that Belinostat downregulates the NRF2 antioxidant response pathway, which is often constitutively active in cancer cells, thereby contributing to its anticancer effect. mdpi.com

In Vivo Efficacy Studies in Established Animal Models (e.g., Xenograft Models for Anticancer Activity)

The antitumor activity of Belinostat has been confirmed in multiple preclinical animal models, particularly in mouse xenograft models where human cancer cells are implanted into immunodeficient mice. These studies demonstrate significant, dose-dependent tumor growth inhibition across various cancer types.

In a chimeric mouse model of pancreatic ductal adenocarcinoma, Belinostat treatment resulted in significant in vivo growth inhibition. researchgate.net This antitumor effect was associated with a decrease in the proliferation marker Ki-67 in the xenograft tumors. researchgate.net Similarly, in an orthotopic prostate cancer model, Belinostat inhibited tumor growth by up to 43% and completely prevented the formation of metastatic lung lesions observed in vehicle-treated animals. nih.gov

The compound's activity has been tested in a broad panel of xenograft models, including ovarian (A2780), colon (HCT-116), lung (A549), prostate (PC-3), and breast (MCF-7) cancers. nih.gov A single intravenous injection of 100 mg/kg Belinostat induced histone H4 hyperacetylation in tumors across all these models, confirming in vivo target engagement. nih.gov The most robust acetylation signal was observed in the A2780 ovarian cancer model. nih.gov In a transgenic mouse model of superficial bladder cancer, Belinostat treatment led to a significant decrease in bladder weight and prevented hematuria, with tumors showing reduced cell proliferation. bpsbioscience.com

Table 2: Summary of In Vivo Efficacy of Belinostat in Preclinical Xenograft Models

| Cancer Type | Animal Model | Key Findings | Source |

|---|---|---|---|

| Pancreatic Ductal Adenocarcinoma | Chimeric Mouse Xenograft | Significant in vivo growth inhibition; reduced Ki-67 expression. | researchgate.net |

| Prostate Cancer | Orthotopic Mouse Xenograft | Inhibited tumor growth by up to 43%; prevented lung metastasis. | nih.gov |

| Ovarian, Colon, Lung, Prostate, Breast Cancers | Mouse Xenograft Panel | Induced histone H4 acetylation in all tested tumor models. | nih.gov |

| Bladder Cancer | Transgenic Mouse Model | Reduced bladder weight; less hematuria; decreased cell proliferation. | bpsbioscience.com |

Pharmacokinetic Profiling in Preclinical Species (Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies for Belinostat were conducted in various preclinical species, including mice, rats, and dogs, to understand its behavior in vivo. fda.gov Toxicology studies in rats used intravenous doses of 10, 25, or 100 mg/kg, while studies in dogs used doses of 10, 25, or 50 mg/kg, establishing the dose ranges for preclinical evaluation. fda.gov In efficacy studies, intraperitoneal doses of 10-40 mg/kg/day in mice with human tumor xenografts resulted in significant, dose-dependent growth delay with no apparent toxicity. researchgate.net While detailed PK parameters from these specific preclinical studies are not widely available in the public literature, human clinical trials provide some insight into the compound's kinetic profile.

Belinostat is extensively and rapidly metabolized, primarily by the liver. nih.govresearchgate.net The main metabolic pathway is glucuronidation, a process predominantly mediated by the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme. nih.govrsc.org This pathway accounts for a significant portion of the drug's clearance. nih.gov

In addition to glucuronidation, Belinostat undergoes metabolism through other pathways, including oxidation by cytochrome P450 (CYP) enzymes, specifically CYP2A6, CYP2C9, and CYP3A4. nih.govrsc.org These processes lead to the formation of metabolites such as belinostat amide and belinostat acid. nih.gov Other identified biotransformation routes include methylation and β-oxidation. nih.gov The resulting metabolites are generally considered inactive. researchgate.net In vitro studies using human liver microsomes have been instrumental in characterizing these pathways. researchgate.net

Belinostat exhibits high binding to plasma proteins. In human plasma, the protein binding is extensive, with reported values between 92.9% and 95.8%. rsc.orgiu.edu This high degree of binding can influence the drug's distribution and availability to target tissues. While specific plasma protein binding percentages for preclinical species such as rats, mice, and dogs are not available in the reviewed literature, it is a well-established principle in pharmacology that interspecies differences in plasma protein composition can lead to variations in binding affinity.

In Vivo Target Validation and Biomarker Discovery

In vivo target validation aims to confirm that a drug candidate interacts with its intended molecular target in a living organism and that this interaction leads to the desired therapeutic effect. Biomarker discovery runs in parallel to identify measurable indicators of the drug's pharmacological activity and its effect on the disease process. For the class of indazole-based kinase inhibitors, these studies are typically conducted in animal models of cancer.

Targeting FLT3 in Acute Myeloid Leukemia (AML)

Compounds with a benzimidazole-indazole core, which are structurally analogous to 3-cyano-N-(1H-indazol-6-yl)benzamide, have been developed as potent inhibitors of FLT3. Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and lead to the abnormal proliferation of leukemia cells.

In vivo studies using xenograft models, where human AML cells are implanted in immunodeficient mice, are instrumental in validating FLT3 as a target. For instance, in a study involving an MV4-11 xenograft model, which harbors an FLT3-ITD mutation, administration of an indole-based FLT3 inhibitor led to significant suppression of tumor growth. To confirm target engagement in such models, the phosphorylation status of FLT3 and its downstream signaling proteins, such as ERK1/2 and Akt, are assessed in tissues extracted from the treated animals, often from the bone marrow and spleen. A reduction in the phosphorylation of these proteins serves as a key biomarker, indicating that the inhibitor is effectively blocking the FLT3 signaling pathway in the in vivo setting.

One of the most potent optimized compounds from a series of benzimidazole-indazole derivatives, compound 22f , demonstrated strong antiproliferative activity against the MV4-11 AML cell line. This compound also showed significant inhibitory activity in Ba/F3 cell lines engineered to express mutant forms of FLT3, such as FLT3-D835Y and FLT3-F691L, which are associated with drug resistance.

Interactive Data Table: In Vivo Activity of a Benzimidazole-Indazole FLT3 Inhibitor

| Compound | Cell Line | Mutation | In Vitro GI₅₀ (nM) | In Vivo Model | Key Finding | Citation |

| 22f | MV4-11 | FLT3-ITD | 0.26 | - | Potent antiproliferative activity | |

| 22f | Ba/F3 | FLT3-D835Y | 0.29 | - | Potent antiproliferative activity | |

| 22f | Ba/F3 | FLT3-F691L | 2.87 | - | Potent antiproliferative activity |

Targeting PLK4 in Solid Tumors

Another key target for indazole-based inhibitors is Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and cell division. Overexpression of PLK4 is observed in various cancers and is linked to aneuploidy and genomic instability.

In vivo validation for PLK4 inhibitors often involves xenograft models of solid tumors, such as breast cancer and neuroblastoma. For example, the PLK4 inhibitor CFI-400945 has been shown to enhance the radiation-induced tumor growth delay in non-small cell lung cancer (NSCLC) xenografts. A key pharmacodynamic biomarker for PLK4 inhibition is the stabilization of the PLK4 protein itself. Inhibition of PLK4's kinase activity prevents its auto-phosphorylation and subsequent degradation, leading to its accumulation in cells, which can be detected in tumor tissues.

Furthermore, inhibition of PLK4 can lead to distinct cellular phenotypes that serve as biomarkers. At lower concentrations, PLK4 inhibitors can cause centriole amplification, while at higher concentrations, they lead to centriole loss. Both of these outcomes result in mitotic errors and, ultimately, cell death, a process known as mitotic catastrophe. Therefore, the assessment of centriole number and the incidence of mitotic catastrophe in tumor samples from treated animals are crucial for biomarker discovery. In neuroblastoma xenografts, the PLK4 inhibitor RP-1664 has demonstrated robust efficacy.

Interactive Data Table: In Vivo Effects and Biomarkers of PLK4 Inhibition

| Inhibitor | Cancer Model | In Vivo Effect | Biomarker(s) | Citation |

| CFI-400945 | NSCLC Xenograft | Enhanced radiation-induced tumor growth delay | Increased G2/M arrest, Centrosome amplification, Mitotic catastrophe | |

| RP-1664 | Neuroblastoma Xenograft | Robust anti-tumor activity | Centriole amplification | |

| Centrinone-B | Melanoma Cell Lines | Reduced centriole overduplication | Centriole number | |

| YLT-11 | Breast Cancer Xenograft | Anti-tumor activity | Inhibition of CDC25C and CDK1, Increased p21 |

Future Directions and Therapeutic Potential of 3 Cyano N 1h Indazol 6 Yl Benzamide As a Preclinical Lead

Identification of Novel Molecular Targets and Disease Indications

The indazole core is a privileged structure in medicinal chemistry, known to interact with a range of biological targets. Notably, various indazole derivatives have demonstrated potent inhibitory activity against several classes of enzymes, suggesting potential therapeutic applications in oncology and inflammatory diseases.

One of the most promising areas of investigation for compounds featuring the indazole scaffold is the inhibition of poly(ADP-ribose) polymerases (PARPs), particularly tankyrase 1 and 2 (TNKS1/2). nih.govsymeres.com These enzymes are crucial in the WNT/β-catenin and Hippo signaling pathways, which are frequently dysregulated in various cancers. nih.gov Small-molecule inhibitors of TNKS1/2 have shown preclinical efficacy in cancer models, indicating that 3-cyano-N-(1H-indazol-6-yl)benzamide could be a candidate for development as a tankyrase inhibitor for cancer therapy. symeres.com

Furthermore, the indazole nucleus is a key component of several kinase inhibitors. For instance, derivatives of 1H-indazole-3-amine have been developed as potent antitumor agents that may act by inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.gov Additionally, various 3-amino-N-phenyl-1H-indazole-1-carboxamides have exhibited significant antiproliferative activity against a broad panel of human cancer cell lines. nih.gov Another related series, 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives, has been shown to potently inhibit Bcr-Abl, including mutant forms that confer resistance to existing therapies for chronic myeloid leukemia. nih.gov These findings suggest that this compound could be profiled against a panel of cancer-related kinases to identify novel molecular targets.

Beyond oncology, the anti-inflammatory potential of indazole-containing compounds is also well-established. The design of hybrid molecules incorporating elements of known anti-inflammatory drugs has yielded compounds with significant immunomodulatory activity. mdpi.com Given that inflammation is a key component of many chronic diseases, this compound could be explored for its utility in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders.

Development of Next-Generation Analogues for Enhanced Potency and Selectivity

The structure of this compound offers multiple avenues for chemical modification to enhance its potency and selectivity for specific molecular targets. Structure-activity relationship (SAR) studies on related indazole and benzamide (B126) derivatives provide a roadmap for the rational design of next-generation analogues.

The substitution pattern on both the indazole and benzamide rings can be systematically varied. For example, in a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives developed as FLT3 inhibitors, modifications to the benzamide moiety were crucial for achieving high potency. nih.gov Similarly, the development of 1,2,4-triazole-based tankyrase inhibitors highlighted the importance of optimizing the substituents to improve metabolic stability and cellular efficacy. symeres.com

Computational modeling and X-ray crystallography of related compounds bound to their targets can guide the design of new analogues. For instance, understanding the binding mode of similar indazole-based inhibitors within the active site of kinases or PARP enzymes would allow for the targeted introduction of functional groups to enhance binding affinity and selectivity. The cyano group, a known hydrogen bond acceptor, can play a critical role in target engagement, and its positioning can be optimized in future analogues.

The synthesis of a library of analogues with diverse substitutions would be a critical step. High-throughput screening of this library against a panel of relevant biological targets would then identify compounds with improved pharmacological profiles.

Combinatorial Approaches with Existing Therapeutic Modalities

A key strategy in modern drug development, particularly in oncology, is the use of combination therapies to enhance efficacy and overcome drug resistance. Once a primary molecular target and a potent analogue of this compound are identified, exploring its synergistic effects with existing drugs would be a logical next step.

For example, if the compound is found to be a PARP inhibitor, combining it with DNA-damaging agents like chemotherapy or radiation would be a rational approach. This is based on the principle of synthetic lethality, where the inhibition of PARP in cancer cells with deficient DNA repair pathways leads to cell death.

If the compound acts as a kinase inhibitor, it could be combined with other targeted therapies that inhibit different signaling pathways involved in tumor growth and survival. For instance, combining an inhibitor of a specific kinase with an immunotherapy agent could lead to a more robust and durable anti-tumor response.

Preclinical studies, both in vitro using cancer cell lines and in vivo in animal models, would be necessary to evaluate the efficacy and safety of such combination regimens. These studies would aim to identify optimal dosing schedules and to understand the molecular mechanisms underlying any observed synergistic effects.

Exploration of Multi-Targeting Strategies for Complex Diseases

The inherent ability of the indazole scaffold to interact with multiple biological targets opens up the possibility of developing multi-targeting agents. This approach is particularly attractive for complex diseases like cancer and neurodegenerative disorders, which are often driven by multiple pathological pathways.

By strategically designing analogues of this compound, it may be possible to create a single molecule that can modulate several key targets simultaneously. For instance, a compound could be engineered to inhibit both a specific kinase and a PARP enzyme, or to have combined anti-inflammatory and anti-cancer properties.

The development of such multi-targeting agents requires a deep understanding of the SAR for each target and careful optimization of the chemical structure to achieve a balanced activity profile. This is a challenging but potentially highly rewarding strategy for developing more effective therapies for complex multifactorial diseases.

Translational Research Perspectives and Pathway to Preclinical Development

The journey of this compound from a preclinical lead to a clinical candidate involves a well-defined translational research pathway. The initial steps would focus on comprehensive in vitro characterization, including:

Target Identification and Validation: Confirming the primary molecular target(s) and elucidating the mechanism of action.

Potency and Selectivity Profiling: Assessing the inhibitory activity against the primary target and a broad panel of related enzymes to determine selectivity.

Cell-Based Assays: Evaluating the compound's effect on cellular processes such as proliferation, apoptosis, and signaling pathways in relevant disease models.

Following successful in vitro studies, the most promising analogues would advance to in vivo testing in animal models of the target disease. These studies would assess:

Pharmacokinetics and ADME Properties: Determining the absorption, distribution, metabolism, and excretion profile of the compound.

Efficacy: Evaluating the therapeutic effect of the compound in reducing disease burden.

Preliminary Toxicology: Assessing the safety profile of the compound and identifying any potential off-target effects.

The data generated from these preclinical studies would be crucial for identifying a lead candidate for further development. This would involve more extensive toxicology studies to meet regulatory requirements for initiating clinical trials in humans.

Q & A

Q. Key Analytical Validation :

| Technique | Data Type | Example Values |

|---|---|---|

| ¹H NMR | Aromatic protons | δ 8.2–7.3 ppm (multiplet, 7H) |

| IR | Amide C=O stretch | 1649 cm⁻¹ |

| Mass Spec | Molecular ion peak | [M+H]⁺ = 279.1 m/z |

How does the structural conformation of this compound influence its biological activity?

Advanced Research Question

The compound’s bioactivity is driven by:

- Indazole Core : Binds to hydrophobic pockets in kinase ATP-binding domains (e.g., CDK1) via π-π stacking .

- Cyano Group : Enhances electron-withdrawing effects, stabilizing interactions with catalytic lysine residues.

- Benzamide Linker : Provides rigidity, optimizing spatial orientation for target engagement.

Contradiction Resolution :

Conflicting reports on CDK1 inhibition (IC₅₀ variability) may arise from:

- Crystallographic vs. Solution Conformations : X-ray data (solid-state) vs. NMR (solution) may show divergent rotameric states of the benzamide group.

- Assay Conditions : ATP concentration differences (e.g., 10 µM vs. 1 mM) affect competitive binding outcomes.

Q. Methodological Recommendation :

- Perform molecular dynamics simulations to assess conformational flexibility under physiological conditions.

- Standardize kinase assays using fixed ATP levels (e.g., 100 µM) .

What are the structure-activity relationship (SAR) trends for indazole-containing benzamide derivatives?

Advanced Research Question

SAR studies on analogs reveal:

| Substituent Position | Modification | Impact on CDK1 IC₅₀ |

|---|---|---|

| Benzamide (R₁) | 3-Cyano vs. 4-Fluoro | 3-Cyano: IC₅₀ = 0.8 µM |

| 4-Fluoro: IC₅₀ = 3.2 µM | ||

| Indazole (R₂) | 6-Amino vs. 6-Nitro | 6-Amino: Improved solubility |

| 6-Nitro: Increased cytotoxicity |

Q. Key Insight :

- Electron-Withdrawing Groups (e.g., cyano) at the benzamide meta-position enhance potency by 4-fold compared to para-substituents .

- Hydrogen Bond Donors (e.g., NH₂) on indazole improve solubility but reduce membrane permeability.

How can researchers resolve discrepancies in reported biological activity across studies?

Advanced Research Question

Contradictions may stem from:

- Cell Line Variability : Use of HeLa (CDK1-overexpressing) vs. primary cells.

- Off-Target Effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity (e.g., GSK3β inhibition).

Case Study :

A 2025 study reported anti-proliferative activity in leukemia cells (IC₅₀ = 1.5 µM), while a 2024 study found no effect in solid tumors.

- Resolution : Check p53 status; activity is p53-dependent in leukemia but not in p53-mutant carcinomas .

What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?

Basic Research Question

- In Vitro :

- Kinase Assays : Recombinant CDK1/cyclin B (IC₅₀ determination).

- Cell Viability : MTT assays in Jurkat (leukemia) and A549 (lung cancer) lines.

- In Vivo :

- Xenograft Models : Nude mice with subcutaneous tumor implants (dose: 10 mg/kg, oral, q.d.).

- PK/PD Analysis : Monitor plasma half-life (t₁/₂ ~2.1 hr) and tumor penetration via LC-MS .

Q. Validation Metrics :

| Parameter | Target Threshold |

|---|---|

| Selectivity | ≥10-fold vs. CDK2 |

| Cmax | ≥5 µM (plasma) |

What analytical strategies ensure batch-to-batch consistency in preclinical studies?

Basic Research Question

- QC Protocols :

- HPLC Purity : >95% (C18 column, acetonitrile/water + 0.1% TFA).

- Residual Solvents : GC-MS screening for DMF (<500 ppm).

- Stability Studies :

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; ≤2% degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.